2-(6-Methoxynaphthalen-2-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(6-Methoxynaphthalen-2-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing organic compound It is characterized by the presence of a naphthalene ring substituted with a methoxy group at the 6th position and a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 6-methoxy-2-naphthaleneboronic acid with appropriate reagents to form the dioxaborinane ring. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-2-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(6-Methoxynaphthalen-2-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-2-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionamide: Known for its antibacterial and antifungal activities.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A derivative with potential pharmaceutical applications.
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid: A related compound with similar structural features.
Uniqueness
2-(6-Methoxynaphthalen-2-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-11-17(2,3)21-18(20-12)15-7-5-14-10-16(19-4)8-6-13(14)9-15/h5-10,12H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNVLTQKMSIXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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